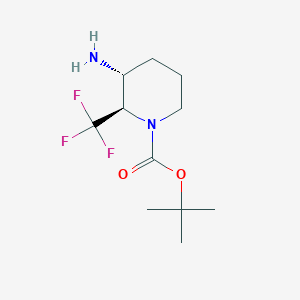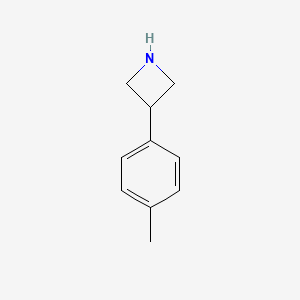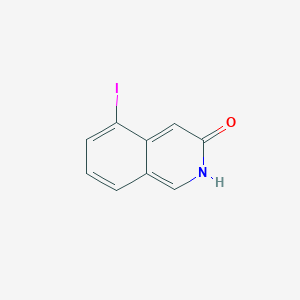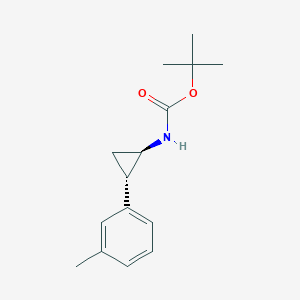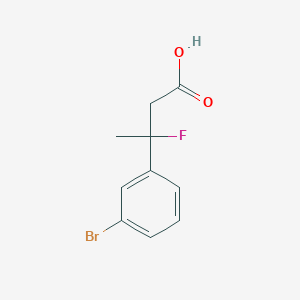
3-(3-Bromophenyl)-3-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-3-fluorobutanoic acid is an organic compound that features both bromine and fluorine atoms attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-fluorobutanoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a brominated phenyl group is introduced to a butanoic acid derivative. This process often requires a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the compound can be reduced to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Phenols or amines
Scientific Research Applications
3-(3-Bromophenyl)-3-fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-fluorobutanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with enzymes or receptors, altering their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Bromophenylacetic acid
Uniqueness
Compared to similar compounds, 3-(3-Bromophenyl)-3-fluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and specificity in binding to molecular targets .
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-fluorobutanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(12,6-9(13)14)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
MFOIUHWQYSBGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=CC=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine](/img/structure/B12979442.png)
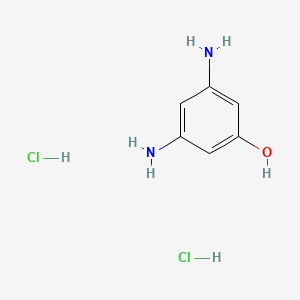
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12979459.png)
![(3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol](/img/structure/B12979471.png)
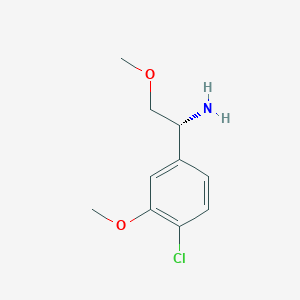

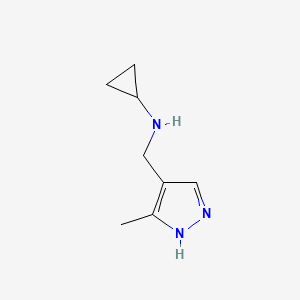
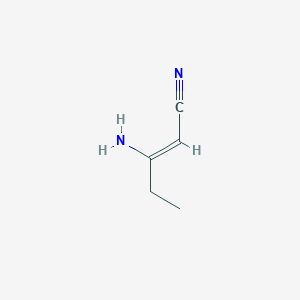
![tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12979511.png)
